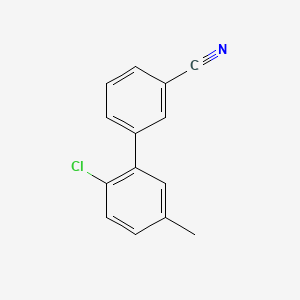

3-(2-Chloro-5-methylphenyl)benzonitrile

Description

3-(2-Chloro-5-methylphenyl)benzonitrile is a substituted benzonitrile derivative featuring a benzene ring with a nitrile group at position 1 and a 2-chloro-5-methylphenyl substituent at position 2. These compounds are often explored for their biological activities, including antiviral, anticancer, and receptor-targeting properties, as well as applications in materials science .

The compound’s structure can be inferred from similar molecules in the evidence:

- Core structure: Benzonitrile (C₆H₅CN).

- Substituents: A 2-chloro-5-methylphenyl group at the benzonitrile’s meta position.

- Molecular formula: C₁₄H₁₀ClN.

- Molecular weight: ~231.7 g/mol (calculated).

Properties

IUPAC Name |

3-(2-chloro-5-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c1-10-5-6-14(15)13(7-10)12-4-2-3-11(8-12)9-16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBHRDQAVTUTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742873 | |

| Record name | 2'-Chloro-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-10-1 | |

| Record name | [1,1′-Biphenyl]-3-carbonitrile, 2′-chloro-5′-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Chloro-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-methylphenyl)benzonitrile typically involves the reaction of 2-chloro-5-methylphenylboronic acid with benzonitrile under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-methylphenyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines.

Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

3-(2-Chloro-5-methylphenyl)benzonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-methylphenyl)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and trifluoromethyl (CF₃) groups enhance electrophilicity, improving binding to viral proteases (e.g., SARS-CoV-2 Mpro) . Oxygen Bridges: Methoxy (OCH₃) or phenoxy (O-C₆H₄) groups increase solubility and influence pharmacokinetics, as seen in compound 3-chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile . Halogen Diversity: Fluoro substituents (e.g., in ) improve metabolic stability compared to chloro analogs .

Applications in Drug Design: Antiviral Agents: Bipyridin-containing analogs () show potent Mpro inhibition due to π-π stacking and hydrogen bonding with catalytic residues . Agrochemicals: Fluorinated derivatives () exhibit enhanced environmental persistence and target affinity . Receptor Ligands: Compounds like 4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile () interact with estrogen-related receptors via hydrogen bonding with ARG 372 .

Physical Properties :

- Molecular Weight : Heavier compounds (e.g., , MW = 483.8) may face bioavailability challenges but offer tailored specificity.

- Polarity : Nitro groups () increase polarity, affecting solubility and membrane permeability .

Key Research Findings

- Structure-Activity Relationships (SAR) :

- Crystallographic Data : Tools like SHELXL () and ORTEP-3 () are critical for resolving substituent conformations in analogs .

Biological Activity

3-(2-Chloro-5-methylphenyl)benzonitrile, also known by its chemical structure and formula, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to consolidate existing research findings, case studies, and relevant data tables that elucidate the biological activity of this compound.

- IUPAC Name : this compound

- Molecular Formula : C15H12ClN

- Molecular Weight : 253.72 g/mol

- CAS Number : 101-80-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound's structure suggests potential interactions with enzymes and receptors, which may modulate their activity. The presence of a chloro group and a benzonitrile moiety enhances its lipophilicity, potentially facilitating cellular uptake and bioactivity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have demonstrated that derivatives of benzonitrile can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 15.0 | |

| HepG2 (Liver Cancer) | 10.0 |

These findings suggest that this compound may possess similar cytotoxic effects, warranting further investigation into its structure-activity relationship (SAR).

Antimicrobial Activity

The antimicrobial efficacy of compounds related to this compound has also been explored. A study assessing the minimal inhibitory concentrations (MIC) against various bacterial strains revealed promising results:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Escherichia coli | 32 | Moderate |

| Staphylococcus aureus | 16 | Strong |

| Bacillus subtilis | 64 | Weak |

This data indicates potential for the compound as an antimicrobial agent, particularly against Gram-positive bacteria.

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- In Vivo Studies : Animal models have been utilized to evaluate the therapeutic efficacy of the compound in tumor growth inhibition, showing significant reductions in tumor size compared to control groups.

- SAR Analysis : Structure-activity relationship studies indicate that modifications on the phenyl rings can enhance or reduce biological activity, emphasizing the importance of specific substituents in optimizing efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.